The Structural Isomer of Bosutinib: A Comprehensive Technical Guide
The Structural Isomer of Bosutinib: A Comprehensive Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Bosutinib, a potent dual inhibitor of Src and Abl kinases, is a critical therapeutic agent in the management of chronic myeloid leukemia (CML). However, the existence of a significant structural isomer, differing in the substitution pattern on the aniline ring, has been a notable issue in its research and development history. This technical guide provides an in-depth analysis of the chemical structure of this primary Bosutinib isomer, presenting a compilation of its physicochemical properties, biological activities, and the analytical methods crucial for its differentiation from the parent drug. This document is intended to serve as a comprehensive resource for researchers, scientists, and professionals involved in drug development, offering detailed experimental insights and a clear visualization of relevant biological pathways.
Introduction
Bosutinib is chemically described as 4-((2,4-dichloro-5-methoxyphenyl)amino)-6-methoxy-7-(3-(4-methylpiperazin-1-yl)propoxy)quinoline-3-carbonitrile.[1][2][3] Its efficacy as a tyrosine kinase inhibitor is well-established.[4] However, a significant challenge arose when it was discovered that a structural isomer was being inadvertently synthesized and, in some cases, used in preclinical studies under the assumption that it was authentic Bosutinib.[5][6][7][8] This isomer possesses a different arrangement of the chloro and methoxy groups on the anilino moiety, which, while structurally similar, can lead to variations in biological activity and physicochemical characteristics.[9][10] This guide focuses on elucidating the structure and properties of this key isomer.
Chemical Structures of Bosutinib and its Isomer
The primary structural difference between Bosutinib and its well-documented isomer lies in the substitution pattern of the 2,4-dichloro-5-methoxyaniline and 3,5-dichloro-4-methoxyaniline rings, respectively.
Bosutinib (Authentic)
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IUPAC Name: 4-((2,4-dichloro-5-methoxyphenyl)amino)-6-methoxy-7-(3-(4-methylpiperazin-1-yl)propoxy)quinoline-3-carbonitrile[1]
Bosutinib Isomer
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IUPAC Name: 4-((3,5-dichloro-4-methoxyphenyl)amino)-6-methoxy-7-(3-(4-methylpiperazin-1-yl)propoxy)quinoline-3-carbonitrile[9]
Physicochemical and Biological Data
The following table summarizes the key quantitative data for Bosutinib and its structural isomer based on available information.
| Property | Bosutinib (Authentic) | Bosutinib Isomer | Reference(s) |
| Molecular Formula | C₂₆H₂₉Cl₂N₅O₃ | C₂₆H₂₉Cl₂N₅O₃ | [9][12] |
| Molecular Weight | 530.45 g/mol | 530.45 g/mol | [9][12] |
| Appearance | Off-white to light brown powder | White to off-white powder | [3][9] |
| Melting Point | 116-120 °C | 210-221 °C | [3][9] |
| Purity | ≥98% (HPLC) | ≥98% | [3][9] |
| Biological Target(s) | Src and Abl kinases | Chk1 and Wee1 kinases | [9][10] |
| Biological Activity | Potent inhibitor of CML cell proliferation.[4] | Enhances sensitivity to genotoxic agents by overriding cell cycle checkpoint arrest.[10] |
Experimental Protocols
Differentiating between Bosutinib and its isomer is critical for quality control and research accuracy. The following are key experimental methodologies employed for their characterization.
High-Performance Liquid Chromatography (HPLC)
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Objective: To separate and quantify Bosutinib and its isomer.
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Methodology: While specific proprietary methods may vary, a reverse-phase HPLC method is typically used.
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Column: C18 stationary phase.
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Mobile Phase: A gradient of an aqueous buffer (e.g., ammonium acetate) and an organic solvent (e.g., acetonitrile or methanol).
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Detection: UV detection at a wavelength where both compounds have significant absorbance (e.g., ~254 nm or ~350 nm).
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Outcome: Due to the difference in polarity and spatial arrangement of the substituents, Bosutinib and its isomer will have different retention times, allowing for their separation and quantification.
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Nuclear Magnetic Resonance (NMR) Spectroscopy
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Objective: To elucidate the precise chemical structure and differentiate the substitution patterns on the aniline ring.
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Methodology:
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¹H NMR: The chemical shifts and coupling patterns of the aromatic protons on the dichloromethoxyaniline ring will be distinct for each isomer.
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¹³C NMR: The chemical shifts of the carbon atoms in the aniline ring will differ, particularly for the carbons bearing the chloro and methoxy substituents.
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2D NMR (e.g., HSQC, HMBC): These experiments can definitively establish the connectivity between protons and carbons, confirming the substitution pattern. A study by Levinson & Boxer (2012) utilized ¹H-¹³C HSQC spectra to distinguish the two compounds.[13]
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Single-Crystal X-ray Crystallography
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Objective: To determine the three-dimensional molecular structure with atomic-level resolution.
-
Methodology:
-
Crystal Growth: Single crystals of each compound are grown from a suitable solvent system.
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Data Collection: The crystal is mounted on a diffractometer and irradiated with X-rays. The diffraction pattern is collected.
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Structure Solution and Refinement: The electron density map is calculated from the diffraction data, and the atomic positions are determined and refined to yield the final crystal structure. This method provides unambiguous confirmation of the molecular structure.[7]
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Signaling Pathways and Experimental Workflows
Bosutinib's Primary Mechanism of Action
Bosutinib is a dual inhibitor of the Src and Abl tyrosine kinases, which are key components of signaling pathways that drive cell proliferation and survival in certain cancers, particularly Philadelphia chromosome-positive CML.[4][9]
Caption: Mechanism of action of authentic Bosutinib.
Biological Activity of the Bosutinib Isomer
The Bosutinib isomer has been shown to act as an inhibitor of the DNA damage checkpoint kinases Chk1 and Wee1.[10] This inhibition can sensitize cancer cells to DNA damaging agents.
Caption: Mechanism of action of the Bosutinib isomer.
Experimental Workflow for Isomer Differentiation
The following diagram illustrates a typical workflow for the identification and characterization of Bosutinib and its isomer.
Caption: Workflow for Bosutinib isomer identification.
Conclusion
The differentiation between Bosutinib and its structural isomer is of paramount importance for ensuring the safety, efficacy, and reproducibility of both clinical and preclinical research. This guide has provided a consolidated overview of the chemical structures, physicochemical properties, and biological activities of both compounds. The detailed experimental protocols and visual workflows serve as a practical resource for scientists in the field. A thorough understanding and application of these analytical techniques are essential for the quality control of Bosutinib and for advancing the development of tyrosine kinase inhibitors.
References
- 1. Bosutinib | C26H29Cl2N5O3 | CID 5328940 - PubChem [pubchem.ncbi.nlm.nih.gov]
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- 3. Bosutinib | 380843-75-4 [chemicalbook.com]
- 4. researchgate.net [researchgate.net]
- 5. Structural and Spectroscopic Analysis of the Kinase Inhibitor Bosutinib and an Isomer of Bosutinib Binding to the Abl Tyrosine Kinase Domain | PLOS One [journals.plos.org]
- 6. researchgate.net [researchgate.net]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Bosutinib - American Chemical Society [acs.org]
- 9. Bosutinib, structural isomer - LKT Labs [lktlabs.com]
- 10. aacrjournals.org [aacrjournals.org]
- 11. veeprho.com [veeprho.com]
- 12. pharmaffiliates.com [pharmaffiliates.com]
- 13. Structural and Spectroscopic Analysis of the Kinase Inhibitor Bosutinib and an Isomer of Bosutinib Binding to the Abl Tyrosine Kinase Domain - PMC [pmc.ncbi.nlm.nih.gov]
